
4-Cyano-3-(3-chlorophenylethyl)pyridine
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Overview
Description
4-Cyano-3-(3-chlorophenylethyl)pyridine: is a chemical compound with the molecular formula C14H11ClN2 and a molecular weight of 242.70 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis . The compound is characterized by its solid physical state and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(3-chlorophenylethyl)pyridine typically involves the reaction of 3-chlorophenylethylamine with a pyridine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-(3-chlorophenylethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Cyano-3-(3-chlorophenylethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-(3-chlorophenylethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3-(3-Chlorophenylethyl)pyridine: Lacks the cyano group, resulting in different chemical properties.
4-Cyano-3-phenylethylpyridine: Similar structure but without the chlorine atom, affecting its reactivity.
3-(3-Chlorophenyl)-4-pyridinecarbonitrile: Another closely related compound with slight structural variations.
Uniqueness: 4-Cyano-3-(3-chlorophenylethyl)pyridine is unique due to the presence of both the cyano and chlorophenylethyl groups, which confer specific chemical and biological properties. These functional groups make it a valuable compound for various research applications .
Biological Activity
4-Cyano-3-(3-chlorophenylethyl)pyridine (CAS No. 1076199-88-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of various receptor interactions and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H11ClN2
- Molecular Weight : 240.7 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1076199-88-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biological pathways.
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Receptor Interaction :
- The compound has shown potential as an agonist or antagonist for various receptors, particularly those involved in neurotransmission and metabolic regulation.
- It may influence the central nervous system (CNS) by modulating receptors associated with stress responses and appetite regulation.
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Enzyme Inhibition :
- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on current research findings:
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
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Case Study on Antidepressant Effects :
- A study evaluated the effects of the compound in a rodent model of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting potential as a therapeutic agent for mood disorders.
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Appetite Regulation Study :
- Research involving the administration of this compound via intracerebroventricular infusion demonstrated increased food intake in rats, implicating its role in appetite regulation through RXFP3 receptor modulation.
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Cytotoxicity Assessment :
- In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent cytotoxicity that warrants further investigation into its anticancer properties.
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-3-1-2-11(8-14)4-5-13-10-17-7-6-12(13)9-16/h1-3,6-8,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIEUSCEFWSAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(C=CN=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652529 |
Source
|
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-88-6 |
Source
|
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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